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molecular formula C13H13NO2 B183735 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid CAS No. 784143-99-3

2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid

Cat. No. B183735
M. Wt: 215.25 g/mol
InChI Key: JATFYKRYLHPWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076348B2

Procedure details

By adding thionyl chloride to a methanol solution of a mixture of 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid and 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylic acid at −10° C., followed by the reaction under heating and subsequent separation and purification by a column chromatography, methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate [Reference Example 17a: ESI: 2230 (M+H)+] and methyl 2,3,4,9-tetrahydro-1H-carbazole-5-carboxylate [Reference Example 17b: ESI: 230 (M+H)+] were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH2:5]1C2NC3C(=CC=C(C(O)=O)C=3)C=2CCC1.[CH2:21]1[C:33]2[NH:32][C:31]3[CH:30]=[CH:29][CH:28]=[C:27]([C:34]([OH:36])=[O:35])[C:26]=3[C:25]=2[CH2:24][CH2:23][CH2:22]1>CO>[CH2:21]1[C:33]2[NH:32][C:31]3[CH:30]=[CH:29][CH:28]=[C:27]([C:34]([O:36][CH3:5])=[O:35])[C:26]=3[C:25]=2[CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC=2C3=CC=C(C=C3NC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC=2C=3C(=CC=CC3NC12)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by the reaction
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
subsequent separation and purification by a column chromatography, methyl 2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate [Reference Example 17a: ESI: 2230 (M+H)+]

Outcomes

Product
Name
Type
product
Smiles
C1CCCC=2C=3C(=CC=CC3NC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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